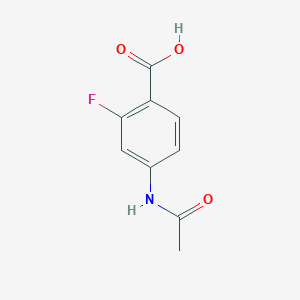

4-Acetamido-2-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODZXBXUJIXMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Acetamido 2 Fluorobenzoic Acid and Its Analogues

Strategies for Introducing Fluorine into Benzoic Acid Systems

The regioselective introduction of a fluorine atom onto a benzoic acid scaffold presents several challenges, primarily due to the deactivating nature of the carboxylic acid group. Both nucleophilic and electrophilic fluorination methods have been explored to address this synthetic hurdle.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common strategy for forming carbon-fluorine (C-F) bonds, typically involving the displacement of a leaving group by a fluoride (B91410) ion.

A transition-metal-free method for the synthesis of fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones. umn.edu These hypervalent iodine compounds serve as effective precursors where a fluoride salt can displace the iodonium (B1229267) moiety. Research has shown that 1-aryl-5-nitrobenziodoxolones exhibit increased reactivity due to the electron-withdrawing effect of the nitro group, which also suppresses radical decomposition that can lead to non-fluorinated byproducts. arkat-usa.org The reaction is typically performed using fluoride salts in polar aprotic solvents. umn.eduarkat-usa.org This method has also been successfully applied in the synthesis of radiolabeled compounds, such as 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, for use in Positron Emission Tomography (PET). arkat-usa.org

However, the efficiency of this method can be low for unsubstituted benziodoxoles, with benzoic acid being a major byproduct. arkat-usa.org The steric bulk of the aryl group on the iodine can improve the yield of the desired fluorinated product. arkat-usa.org

Table 1: Nucleophilic Fluorination of 1-Aryl-5-nitrobenziodoxolones

| Fluoride Source | Solvent | Temperature (°C) | Yield of 2-fluoro-5-nitrobenzoic acid |

|---|---|---|---|

| CsF | CH₃CN | 80 | Moderate |

This table is a representation of typical reaction conditions and outcomes and is not exhaustive.

The direct displacement of a leaving group on an aromatic ring with a fluoride salt, known as a halogen exchange (Halex) reaction, is a widely used industrial process. nih.gov This nucleophilic aromatic substitution (SₙAr) is facilitated by electron-withdrawing groups on the aromatic ring. nih.gov For benzoic acid derivatives, where the ring is deactivated, harsh reaction conditions are often necessary.

Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) promoting the reaction. acsgcipr.org The use of phase-transfer catalysts can also enhance the reactivity of the fluoride salt. acsgcipr.org A significant challenge is the low nucleophilicity of fluoride due to strong solvation and ion pairing. Anhydrous tetra-alkylammonium fluoride salts, such as tetrabutylammonium (B224687) fluoride (TBAF), offer increased reactivity due to better solubility in organic solvents and reduced ion pairing. nih.govgoogle.com However, the basicity of anhydrous fluoride can lead to side reactions. nih.gov

The classic Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is another route to aryl fluorides, though its application can be limited by functional group tolerance. acsgcipr.orgorganic-chemistry.org

Electrophilic Fluorination Considerations

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine atom ("F⁺"). This approach is challenging for deactivated systems like benzoic acid because the carboxylic acid group reduces the nucleophilicity of the aromatic ring. quora.comvaia.com

The direct use of molecular fluorine (F₂) is often impractical due to its extreme reactivity and lack of selectivity, leading to multiple products and potential safety hazards. quora.comyoutube.com Consequently, a variety of N-F reagents have been developed to provide a milder and more selective source of electrophilic fluorine. scripps.eduacs.org One of the most common and effective reagents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor®. nih.govresearchgate.net

Even with modern reagents, the electrophilic fluorination of highly deactivated rings remains difficult. iaea.org The reaction often requires forcing conditions and may result in low yields. The mechanism is believed to proceed through a single-electron transfer (SET) or an Sₙ2-type pathway. acs.org Research continues to focus on developing more potent electrophilic fluorinating agents and catalytic systems to overcome these limitations. chinesechemsoc.orgpharmtech.com Palladium-catalyzed C-H activation has emerged as a promising strategy for the directed fluorination of arenes, though challenges with substrate scope and catalyst efficiency persist. pharmtech.comresearchgate.netnih.gov

Classical and Modern Synthetic Routes to 4-Acetamido-2-fluorobenzoic Acid Precursors

The synthesis of this compound typically proceeds from a fluorinated aniline (B41778) precursor, which is then acetylated. Therefore, the efficient synthesis of these aniline building blocks is critical.

Synthesis of Fluorinated Anilines as Starting Materials

Fluorinated anilines are crucial intermediates for a wide range of pharmaceuticals and agrochemicals. google.comuva.nl Several methods exist for their preparation, often starting from more readily available chlorinated or nitrated aromatics.

One common industrial route involves the nitration of a fluorinated aromatic compound followed by the reduction of the nitro group to an aniline. google.com For the specific precursor to this compound, this would involve the synthesis of 4-amino-2-fluorobenzoic acid or a related intermediate.

A patented method for producing 2-amino-4-fluorobenzoic acid starts from a 4-fluorohalogenobenzoic acid. google.com This starting material is first nitrated at the 2-position, followed by a catalytic reduction of the resulting 4-fluoro-2-nitrohalogenobenzoic acid to yield the desired 2-amino-4-fluorobenzoic acid. google.com Another approach involves the reaction of 2-bromo-4-fluorobenzoic acid with aniline in the presence of a copper catalyst to form 4-fluoro-2-(phenylamino)benzoic acid, which contains the core aniline structure. iucr.org

Other general methods for synthesizing fluorinated anilines include:

Halogen Exchange (Halex) Reactions: Starting from a corresponding chlorinated aniline, a chlorine-fluorine exchange can be performed using fluoride salts like KF, often under high temperatures in a polar aprotic solvent. google.com

From Aromatic Azides: Aromatic azides, which can be prepared from anilines, can be treated with anhydrous hydrogen fluoride to yield fluorinated anilines. google.com

Hofmann Degradation: This method can be used to prepare fluorinated anilines from fluorinated benzamides, though yields can be moderate. google.com

A synthetic route to 4-amino-2-fluorobenzoic acid has been detailed starting from m-fluoroaniline. The synthesis involves protection of the amine, ortho-lithiation and formylation, oxidation of the aldehyde to a carboxylic acid, and subsequent deprotection. google.com

Table 2: Representative Synthetic Routes to Fluorinated Aniline Precursors

| Starting Material | Key Transformations | Product |

|---|---|---|

| 4-Fluorohalogenobenzoic acid | 1. Nitration 2. Catalytic Reduction | 2-Amino-4-fluorobenzoic acid google.com |

| m-Fluoroaniline | 1. N-protection (dibenzylamine) 2. Ortho-lithiation & formylation 3. Oxidation 4. Deprotection | 4-Amino-2-fluorobenzoic acid google.com |

| Chlorinated Anilines | Halogen Exchange (Halex) Reaction | Fluorinated Anilines google.com |

This table provides a summary of general synthetic strategies.

Acetylation Reactions to Form Acetamido Intermediates

The introduction of an acetamido group is a critical step in the synthesis of this compound. This is typically achieved through the acetylation of a corresponding amino-substituted precursor.

A common method involves the reaction of an aminobenzoic acid with an acetylating agent. For instance, the acetylation of aminobenzoic acids can be performed using a mixed anhydride (B1165640) method. This involves forming a mixed anhydride from an N-acylamino acid and an acyl halide, which then reacts with the aminobenzoic acid. google.com

The following table outlines a general procedure for the acetylation of anilines, which can be adapted for the synthesis of acetamido intermediates. globalscientificjournal.com

Table 1: General Procedure for Aniline Acetylation

| Step | Procedure |

|---|---|

| 1 | Dissolve the aniline (0.1 ml for liquids, 0.05g for solids) in a flask containing 10 ml of a freshly prepared 10% sodium carbonate solution. |

| 2 | Slowly add the acid to the mixture. |

| 3 | Shake the flask vigorously until a precipitate (the acetamide) forms. |

| 4 | Continue shaking for an additional 20 minutes to ensure complete precipitation. |

| 5 | Filter and dry the resulting product. |

Carboxylation and Oxidation Techniques

The carboxylic acid group is another key feature of this compound. This functional group can be introduced through various carboxylation and oxidation methods.

One prominent method is the Pinnick oxidation, which can convert an aldehyde to a carboxylic acid. For example, 4-(dibenzylamino)-2-fluorobenzaldehyde can be oxidized to 4-(dibenzylamino)-2-fluorobenzoic acid using sodium chlorite (B76162) and hydrogen peroxide in the presence of a phosphate (B84403) buffer. google.com This method is notable for its high yield and purity of the resulting product. google.com

Another oxidation technique involves the use of stronger oxidizing agents. For instance, 2,4-dichloro-5-fluoroacetophenone can be nitrated and then oxidized to 2,4-dichloro-3-nitro-5-fluorobenzoic acid. google.com Similarly, 2-fluoro-4-bromotoluene can be oxidized to 4-bromo-2-fluorobenzoic acid using oxygen in the presence of a cobalt catalyst. chemicalbook.com

The table below summarizes the conditions for the Pinnick oxidation of 4-(dibenzylamino)-2-fluorobenzaldehyde. google.com

Table 2: Pinnick Oxidation Reaction Conditions

| Reactant | Reagent/Solvent | Conditions | Yield | Purity |

|---|

Multi-step Synthesis of this compound Analogues

The synthesis of analogues of this compound often involves a multi-step approach, allowing for the introduction of various functional groups at different positions on the benzene (B151609) ring.

General Synthetic Pathways

A common strategy begins with a readily available starting material, such as m-fluoroaniline. google.com This can undergo a series of reactions, including protection of the amino group, formylation, oxidation, and reduction, to yield the desired product. google.com For example, 4-amino-2-fluorobenzoic acid can be synthesized from m-fluoroaniline through a four-step process involving amino protection with benzyl (B1604629) chloride, Vilsmeier-Haack formylation, Pinnick oxidation to form the carboxylic acid, and finally, hydrogenation to reduce a nitro group. google.com

The synthesis of other analogues, such as 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose, also follows a multi-step pathway. nih.gov These syntheses highlight the versatility of multi-step strategies in creating a diverse range of complex molecules.

Nitration, Reduction, and Hydrolysis Steps

Nitration, reduction, and hydrolysis are fundamental reactions in the synthesis of many aromatic compounds, including analogues of this compound.

Nitration is often an early step to introduce a nitro group, which can then be reduced to an amino group. For example, 2,4-dichloro-5-fluorobenzoic acid can be nitrated using a mixture of sulfuric acid and nitric acid to produce 2,4-dichloro-5-fluoro-3-nitro-benzoic acid. google.com

The subsequent reduction of the nitro group to an amine is a crucial step. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel. google.com For instance, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid can be hydrogenated to 3-amino-2,4-dichloro-5-fluorobenzoic acid. google.com

Hydrolysis is often employed as a final step to deprotect a functional group. In the context of a multi-step synthesis, an acetamido group, which may have been introduced to protect an amine, can be removed by hydrolysis to yield the final amine product. researchgate.net

The following table details a typical nitration reaction. google.com

Table 3: Nitration of 2,4-dichloro-5-fluorobenzoic acid

| Starting Material | Reagents | Temperature | Time | Product |

|---|

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of this compound and its analogues to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net

The application of microwave irradiation has been explored for various reactions relevant to the synthesis of this compound and its derivatives. For example, the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids can be achieved rapidly and efficiently using microwave-assisted iron-catalyzed cyclization in water. rsc.org This method offers a green alternative to traditional approaches that may require harsh conditions and organic solvents. rsc.org

Furthermore, microwave-assisted synthesis has been successfully employed in the preparation of various acetamide (B32628) derivatives and other heterocyclic compounds, demonstrating its broad applicability in organic synthesis. nih.govnih.gov The use of microwaves can expedite the synthesis of diverse heterocyclic compounds, making it an attractive approach for the rapid generation of libraries of compounds for biological screening. researchgate.net

Transition Metal-Free Protocols

The development of synthetic routes that avoid the use of transition metals is a significant goal in green chemistry, aiming to reduce cost, toxicity, and environmental impact. For this compound, a plausible transition-metal-free synthesis would involve the strategic functionalization of a readily available fluorinated aromatic precursor. A common approach involves the N-acetylation of an amino group followed by carboxylation of the aromatic ring.

One potential pathway begins with the acetylation of 4-amino-2-fluorobenzoic acid. However, a more likely and controllable transition-metal-free route would start from a more accessible precursor like m-fluoroaniline. This would involve a three-step process: protection of the amine, introduction of the carboxyl group, and finally, deprotection/re-acetylation. A more direct, albeit challenging, approach is the direct carboxylation of N-(3-fluorophenyl)acetamide.

Recent advancements have explored direct C-H carboxylation of aromatic compounds using CO2, often facilitated by strong bases or photochemical methods. mdpi.comrsc.orghokudai.ac.jpresearchgate.net For instance, visible-light-driven thiolate-catalyzed carboxylation of C(sp2)–H bonds in azines with CO2 has been reported, suggesting the potential for similar activations of electron-rich acetanilides. researchgate.net Such a reaction for N-(3-fluorophenyl)acetamide would theoretically proceed as follows:

Proposed Transition-Metal-Free Carboxylation:

| Reactant | Reagent/Catalyst | Product |

|---|

While direct carboxylation of acetanilides without transition metals remains a developing area, the N-acetylation of pre-functionalized anilines is a well-established and robust transition-metal-free reaction. An eco-friendly and highly efficient procedure for the N-acylation of primary and secondary amines has been developed using acetic anhydride without a catalyst, often in solvent-free conditions or in various solvents, demonstrating the versatility of this transformation. researchgate.net

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of reaction conditions and purification methods to ensure high yield, purity, and cost-effectiveness.

A critical step in the synthesis of this compound is the N-acetylation of the corresponding aniline precursor, such as 4-amino-2-fluorobenzoic acid or its esters. The optimization of this step is crucial for maximizing yield and purity.

Key parameters for optimization include:

Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. The molar ratio of the acetylating agent to the amine is a critical factor to optimize.

Solvent: The choice of solvent can influence reaction rate and product isolation. While some acetylations can be run neat, solvents like acetic acid are often used. researchgate.netdoi.org

Temperature: The reaction temperature affects the rate of reaction. Continuous flow processes have been shown to be effective for the acetylation of similar compounds, such as 4-fluoro-2-methoxyaniline, allowing for precise temperature control and improved safety on a larger scale. researchgate.netdoi.org

Catalyst: While many N-acetylations proceed without a catalyst, the use of a solid acid or base catalyst can sometimes improve reaction times and yields. However, for scalability, catalyst-free conditions are often preferred to simplify workup and reduce waste.

Table of Optimized Acetylation Conditions for a Related Compound (4-Fluoro-2-methoxyaniline):

| Parameter | Condition | Outcome | Reference |

| Reagent | Acetic Anhydride | Protection of amine functionality to avoid side reactions | researchgate.net |

| Solvent | Acetic Acid | Effective medium for the reaction | researchgate.netdoi.org |

| Temperature | 20°C (in flow) | Controlled reaction, high conversion | doi.org |

| Process | Continuous Flow | Improved safety, scalability, and throughput | researchgate.netdoi.org |

These optimized conditions for a structurally similar compound provide a strong starting point for the scalable synthesis of this compound's precursor.

The purification of the final product, this compound, is essential to meet the stringent purity requirements for its use in pharmaceutical synthesis.

Recrystallization:

Recrystallization is a powerful and scalable technique for purifying crystalline solids. The choice of solvent is critical and is determined by the solubility of the product and its impurities at different temperatures. For aromatic carboxylic acids, common recrystallization solvents include water, ethanol (B145695), or mixtures thereof. The purification of p-fluorobenzoic acid, a related compound, has been achieved by dissolving the crude product in a hot potassium carbonate solution, followed by filtration and acidification to precipitate the pure acid. orgsyn.org A similar strategy could be adapted for this compound.

Chromatography:

For highly pure product or for the separation of closely related isomers, chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of aromatic carboxylic acids and their derivatives. sielc.com For aminobenzoic acid isomers, mixed-mode chromatography using a reversed-phase/cation-exchange column has proven effective for achieving baseline separation. sielc.com

Affinity Chromatography: In specific cases, affinity chromatography can be a highly selective purification method. For instance, p-aminobenzoic acid (PABA)-affinity chromatography has been used to purify a nateglinide (B44641) transporter, demonstrating the potential for using immobilized benzoic acid derivatives for purification. psu.edunih.gov

The selection of the appropriate purification method will depend on the scale of the synthesis and the required purity of the final this compound.

Chemical Reactivity and Derivatization of 4 Acetamido 2 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional class.

Esterification Reactions with Alcohols

The carboxylic acid moiety of 4-acetamido-2-fluorobenzoic acid can be converted to an ester through reactions with various alcohols. This process, known as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants. globalscientificjournal.comiajpr.com For instance, the esterification of fluorinated aromatic carboxylic acids with methanol (B129727) has been achieved using a heterogeneous catalyst, UiO-66-NH2, significantly reducing reaction times compared to traditional methods. researchgate.netrsc.org The general procedure involves dissolving the fluorobenzoic acid in an alcohol, adding an acid catalyst, and refluxing the mixture for several hours. globalscientificjournal.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). globalscientificjournal.com After the reaction, a weak base, such as a 10% sodium carbonate solution, is often added to neutralize any unreacted acid. globalscientificjournal.com

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Fluorobenzoic acid | Ethanol (B145695) | Sulfuric Acid | 4-Fluorobenzoate |

| Fluorinated aromatic carboxylic acids | Methanol | UiO-66-NH2 | Fluorinated aromatic methyl esters |

Amide Formation and Hydrazide Synthesis

The carboxylic acid group can also be transformed into amides and hydrazides, which are important intermediates in the synthesis of various biologically active molecules. Amide formation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent.

Hydrazide synthesis involves the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303). globalscientificjournal.com Typically, the ester is dissolved in a suitable solvent like absolute ethanol, and hydrazine hydrate is added. globalscientificjournal.com The mixture is then stirred, often with heating, for an extended period until the solid hydrazide product precipitates. globalscientificjournal.com The ratio of ester to ethanol to hydrazine hydrate is a critical parameter for the successful synthesis of the hydrazide. globalscientificjournal.com

Transformations Involving the Acetamido Group

The acetamido group provides another handle for modifying the structure of this compound.

Hydrolysis to Corresponding Amino and Carboxylic Acid Forms

The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amino group, resulting in the formation of 4-amino-2-fluorobenzoic acid. sigmaaldrich.combldpharm.com This reaction is a common deprotection strategy in multi-step organic synthesis. The resulting 4-amino-2-fluorobenzoic acid is a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. sigmaaldrich.com

Acylation Reactions

While the primary focus is often on the reactivity of the carboxylic acid and fluoro groups, the nitrogen of the acetamido group can potentially undergo further acylation under specific conditions, although this is less commonly explored. Such a reaction would lead to the formation of a di-acylated product.

Nucleophilic Aromatic Substitution at the Fluoro Position

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the carboxylic acid and, to a lesser extent, the acetamido group, activates the ring for attack by nucleophiles. However, the position of the fluorine atom relative to these groups influences its reactivity. In some cases, particularly with electron-neutral or electron-rich fluoroarenes, photoredox catalysis can be employed to facilitate nucleophilic substitution under mild conditions. nih.gov This method allows for the substitution of the fluorine atom with various nucleophiles, including azoles, amines, and carboxylic acids. nih.gov It has been shown to be effective for the late-stage functionalization of complex molecules. nih.gov

Substitution by Various Nucleophiles

The fluorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of the fluoride (B91410) ion. The reactivity of the ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing carboxylic acid and, to a lesser extent, the acetamido group.

A range of nucleophiles can be employed in these substitution reactions, including amines, alkoxides, and thiolates. For instance, reaction with various amines can lead to the formation of 2-amino-4-acetamidobenzoic acid derivatives. Similarly, treatment with alkoxides would yield 2-alkoxy-4-acetamidobenzoic acids. The reaction conditions for SNAr typically involve the use of a polar aprotic solvent and may require elevated temperatures to proceed at a reasonable rate. The nature of the nucleophile and the specific reaction conditions can influence the yield and selectivity of the substitution product.

Influence of Electron-Withdrawing Substituents on Reactivity

The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic aromatic substitution. masterorganicchemistry.com In this compound, both the fluorine atom and the carboxylic acid group are electron-withdrawing. libretexts.orgwikipedia.org The carboxylic acid group, in its deprotonated carboxylate form, can also exert an electron-donating effect through resonance, but its inductive electron-withdrawing effect generally dominates, increasing the acidity of the compound. libretexts.orgwikipedia.org

The combined influence of these substituents makes the aromatic ring of this compound electron-deficient and thus, more susceptible to nucleophilic attack compared to unsubstituted benzene (B151609). The rate of nucleophilic aromatic substitution is generally faster with stronger electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this case, the carboxylic acid group is para to the fluorine, and the acetamido group is ortho, both contributing to the activation of the ring for substitution.

Cyclization Reactions Leading to Heterocyclic Derivatives

The functional groups present in this compound and its derivatives provide handles for constructing various heterocyclic ring systems, which are of significant interest in medicinal chemistry.

Formation of Oxadiazole Analogues from Hydrazide Derivatives

The carboxylic acid moiety of this compound can be readily converted to its corresponding acyl hydrazide. This is typically achieved by first converting the carboxylic acid to an ester, followed by reaction with hydrazine hydrate. researchgate.net The resulting hydrazide is a key intermediate for the synthesis of 1,3,4-oxadiazoles.

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be accomplished through the cyclization of acyl hydrazides with various reagents. nih.gov One common method involves the reaction of the acyl hydrazide with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form a 1,2-diacylhydrazine intermediate, which then undergoes dehydrative cyclization to the oxadiazole. nih.gov Alternatively, oxidative cyclization methods can be employed. researchgate.net The 1,3,4-oxadiazole (B1194373) ring is a bioisosteric replacement for amide and ester groups and is known for its metabolic stability. nih.gov

Table 1: Synthesis of Oxadiazole Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Acetamido-2-fluorobenzoyl hydrazide | Carboxylic Acid/Derivative | 2-(4-Acetamido-2-fluorophenyl)-5-substituted-1,3,4-oxadiazole | nih.gov |

| Acylhydrazone | Acetic Anhydride (B1165640) | 3-acetyl-1,3,4-oxadiazoline | researchgate.net |

Functional Group Interconversions and Advanced Derivatization

Selective Modification of Peripheral Functionalities

The presence of multiple functional groups in this compound allows for selective modifications to generate a diverse library of derivatives. The reactivity of each functional group can be modulated by the choice of reagents and reaction conditions.

Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or acid chlorides. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. globalscientificjournal.com Amide formation can be accomplished by activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with an amine.

Acetamido Group: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 4-amino-2-fluorobenzoic acid. This amine can then be further functionalized, for example, by acylation with different acid chlorides or by diazotization to introduce other functional groups.

Fluorine Atom: As discussed previously, the fluorine atom can be displaced by various nucleophiles. The selective modification of this position while keeping the other functional groups intact is a key strategy for derivatization.

The ability to selectively manipulate these functional groups makes this compound a versatile scaffold for creating a wide range of compounds with potentially interesting chemical and biological properties.

Regioselective Transformations

The inherent electronic and steric properties of this compound dictate the regioselectivity of its reactions. The acetamido group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator, and the carboxylic acid is a meta-directing deactivator. This interplay of directing effects, coupled with the potential for selective activation of each functional group, provides a roadmap for its chemical modifications.

Transformations at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. For instance, traditional Fischer esterification, employing an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be utilized. globalscientificjournal.com More contemporary methods, such as microwave-assisted esterification, have been shown to be effective for structurally similar compounds like 4-fluoro-3-nitrobenzoic acid, often leading to improved reaction times and yields. The choice of alcohol and reaction conditions can be tailored to introduce a wide array of ester functionalities.

| Reactant | Reagents | Conditions | Product | Yield (%) |

| This compound | Ethanol, Sulfuric Acid | Reflux | Ethyl 4-acetamido-2-fluorobenzoate | Not specified |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol, Sulfuric Acid | Microwave, 130°C, 15 min | Ethyl 4-fluoro-3-nitrobenzoate | Good |

Amide Formation: The carboxylic acid can be converted into an amide by first activating it to a more reactive species, such as an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this purpose, followed by reaction with a desired amine. orgsyn.org This two-step process allows for the formation of a wide range of N-substituted benzamides. The reaction of the resulting acyl chloride with an amine is typically rapid and high-yielding.

| Intermediate | Reagents | Product |

| 4-Acetamido-2-fluorobenzoyl chloride | Amine (R-NH₂) | N-R-4-acetamido-2-fluorobenzamide |

Transformations involving the Acetamido Group

While the acetamido group is generally stable, its reactivity can be harnessed for further functionalization.

Hydrolysis: Under strong acidic or basic conditions, the acetamido group can be hydrolyzed back to the corresponding amine, yielding 4-amino-2-fluorobenzoic acid. This transformation is often a preliminary step to enable further reactions at the amino group.

Transformations on the Aromatic Ring

The electron-donating acetamido group and the electron-withdrawing fluorine and carboxyl groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Nitration: The nitration of acetanilides is a well-established reaction. In the case of 4-acetamidobenzoic acid, nitration with a mixture of nitric and sulfuric acid proceeds regioselectively to yield 4-acetamido-3-nitrobenzoic acid. google.com This indicates that the position ortho to the activating acetamido group and meta to the deactivating carboxyl group is the most favored site for electrophilic attack. It is highly probable that this compound would undergo nitration at the C5 position, which is ortho to the acetamido group and meta to the carboxyl group, and also activated by the para-directing fluorine.

| Reactant | Reagents | Product |

| 4-Acetamidobenzoic Acid | Nitric Acid, Sulfuric Acid | 4-Acetamido-3-nitrobenzoic acid |

Halogenation: Selective halogenation of the aromatic ring can also be achieved. The directing effects of the substituents would again play a crucial role in determining the position of halogenation.

The ability to perform these transformations in a regioselective manner underscores the value of this compound as a versatile building block in the synthesis of complex organic molecules for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution and the solid state.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy would be used to identify the number and environment of all hydrogen atoms in the molecule. For 4-Acetamido-2-fluorobenzoic acid, one would expect to observe distinct signals for the aromatic protons, the amide proton (NH), and the methyl protons of the acetamido group. The chemical shifts, splitting patterns (due to proton-proton and proton-fluorine coupling), and integration of these signals would confirm the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, methyl), and coupling with fluorine (¹J_CF, ²J_CF, etc.) would provide further structural confirmation.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal would be expected for the fluorine atom in this compound. Its chemical shift and coupling to neighboring protons would be characteristic of its position on the aromatic ring.

Solid-State NMR for Tablet Formulations

Solid-state NMR (ssNMR) would be invaluable for studying the compound in a solid form, such as in a tablet formulation. It can provide information on polymorphism, drug-excipient interactions, and the local environment of the molecule within the solid matrix, which is not accessible by solution-state NMR.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the entire molecule, including the placement of the acetamido and carboxylic acid groups relative to the fluorine atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C-F and C-N stretching vibrations, as well as aromatic C-H and C=C bands.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. upi.edu

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretch of the amide group. libretexts.org The N-H stretching of the secondary amide typically appears as a moderate peak around 3300-3100 cm⁻¹. upi.edu

The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is anticipated as a strong, sharp peak in the range of 1710-1680 cm⁻¹. The amide I band, which is primarily due to C=O stretching, is also a strong absorption and typically appears between 1680 and 1630 cm⁻¹. The presence of these two distinct carbonyl peaks is a key feature in the spectrum.

Furthermore, C-N stretching vibrations of the amide group are expected in the 1420-1380 cm⁻¹ region. The C-F stretching vibration of the aromatic fluoride (B91410) will likely produce a strong absorption in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. libretexts.org

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Amide | N-H Stretch | 3300-3100 | Moderate |

| Carboxylic Acid | C=O Stretch | 1710-1680 | Strong |

| Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Amide | C-N Stretch | 1420-1380 | Medium |

| Aromatic Fluoride | C-F Stretch | 1300-1000 | Strong |

| Aromatic Ring | C-H Bending | 900-675 | Strong |

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of a molecule's bonds during vibration. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, thus offering a more complete vibrational fingerprint of this compound.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring is expected to produce a strong, sharp peak. The C=C bonds within the benzene ring will also give rise to characteristic bands. While the polar C=O and O-H groups of the carboxylic acid and amide are typically strong in the FTIR spectrum, they may show weaker signals in the Raman spectrum. Conversely, the C-C and C-H bonds of the aromatic ring and the methyl group of the acetamido moiety are expected to be more prominent. The C-F bond, due to its polar nature, may not be as intense in the Raman spectrum as in the FTIR. The combination of both FTIR and Raman data allows for a more robust and detailed structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. libretexts.org This process results in a mass spectrum that displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The molecular ion peak (M⁺) for this compound would correspond to its molecular weight.

The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the acetamido group (-NHCOCH₃), or parts thereof. For instance, a prominent fragment might be observed corresponding to the loss of a water molecule (H₂O) from the carboxylic acid. Another expected fragmentation is the cleavage of the C-N bond of the amide, leading to the formation of an acylium ion. The relative abundance of these fragments helps in piecing together the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₉H₈FNO₃), the theoretical exact mass can be calculated. HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures or for quantifying the amount of a specific compound in a sample. In the context of this compound, LC would first be used to separate it from any impurities or other components in a sample matrix. The eluent from the LC column is then introduced into the mass spectrometer, which provides mass data for the separated compound. LC-MS is a sensitive and selective method for the analysis of such compounds in various matrices. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique. However, due to the low volatility of carboxylic acids and amides, this compound would typically require derivatization before GC-MS analysis. jfda-online.comresearchgate.netnih.gov Derivatization involves chemically modifying the compound to increase its volatility and thermal stability. research-solution.com

Common derivatization strategies for carboxylic acids include esterification, for example, by reaction with methanol (B129727) in the presence of an acid catalyst like BF₃ to form the methyl ester. researchgate.netnih.gov The amide group can also be derivatized, for instance, through silylation. research-solution.com Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides a mass spectrum of the derivative, which can be used for identification and quantification.

Table 2: Summary of Mass Spectrometry Techniques for this compound

| Technique | Information Provided | Sample Preparation |

| EI-MS | Molecular weight and fragmentation patterns | Direct analysis |

| HRMS | Exact mass and molecular formula | Direct analysis |

| LC-MS | Separation and identification in mixtures | Dissolution in a suitable solvent |

| GC-MS | Separation and identification of volatile derivatives | Derivatization (e.g., esterification, silylation) |

X-ray Diffraction Analysis

X-ray diffraction techniques are powerful tools for elucidating the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the analysis of a closely related compound, 4-acetamidobenzoic acid monohydrate, offers valuable insights into the likely structural features. In the crystal structure of 4-acetamidobenzoic acid monohydrate, the acetamide (B32628) group is twisted with respect to the benzene ring, with a dihedral angle of 20.52 (8)°. nih.gov Conversely, the carboxylic acid group is nearly coplanar with the benzene ring. nih.gov The crystal packing is stabilized by a network of O-H⋯O and N-H⋯O hydrogen bonds, which link the molecules and water of crystallization into a three-dimensional supramolecular assembly. nih.gov It is anticipated that this compound would exhibit similar hydrogen bonding patterns, with the fluorine atom potentially participating in additional intermolecular interactions.

The process of SC-XRD involves mounting a single crystal on a diffractometer, where it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This data allows for the creation of a detailed molecular model.

Co-crystallization is a technique used to modify the physicochemical properties of a solid without altering its chemical composition. A co-crystal consists of two or more different molecules held together in a single crystal lattice by non-covalent interactions. The formation of co-crystals with this compound could be explored to potentially enhance its solubility, stability, or other physical properties.

For instance, studies on the co-crystallization of 4-fluorobenzoic acid with various nitrogen-containing heterocyclic compounds have demonstrated the formation of robust hydrogen-bonded structures. eurjchem.comeurjchem.comresearchgate.net In a co-crystal of 2-aminobenzothiazole (B30445) and 4-fluorobenzoic acid, the two components are linked by N–H⋯O and O–H⋯O hydrogen bonds, forming a stable supramolecular structure. eurjchem.comeurjchem.comresearchgate.net The formation of such co-crystals can be achieved through various methods, including slow evaporation from solution, grinding, or slurry crystallization. nih.gov The resulting co-crystals are then analyzed using single-crystal or powder X-ray diffraction to determine their structure and stoichiometry.

Table 1: Crystallographic Data for a Co-crystal of 2-Aminobenzothiazole and 4-Fluorobenzoic Acid researchgate.net

| Parameter | Value |

| Empirical formula | C₁₄H₁₁FN₂O₂S |

| Formula weight | 290.31 |

| Temperature (K) | 293(2) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.7869(14) |

| b (Å) | 4.0326(5) |

| c (Å) | 27.625(3) |

| β (°) | 92.731(10) |

| Volume (ų) | 1311.6(3) |

| Z | 4 |

| Calculated density (g/cm³) | 1.470 |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of close contacts between neighboring molecules.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential tools for the separation, identification, and quantification of chemical compounds. In the context of this compound, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the progress of its synthesis and to assess the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. utexas.edu In the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for the presence of any side products.

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is a thin layer of adsorbent material (typically silica (B1680970) gel) coated onto a solid support. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. For compounds related to 4-fluorobenzoic acid, a mobile phase consisting of ethyl acetate (B1210297) and n-hexane has been shown to be effective. globalscientificjournal.com The separated spots are visualized, often under UV light, and their retention factors (Rf values) are calculated.

Table 2: Example of TLC for Reaction Monitoring

| Component | Description |

| Stationary Phase | Silica gel F254 |

| Mobile Phase | Ethyl acetate / n-hexane (ratio varies depending on polarity) |

| Visualization | UV light (254 nm) |

| Application | Monitoring the conversion of starting materials to this compound. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds with high resolution and sensitivity. It is the method of choice for determining the purity of this compound and for quantifying any impurities.

In a typical reverse-phase HPLC method, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and the components are separated based on their hydrophobicity. More polar compounds elute faster, while less polar compounds are retained longer on the column. For benzoic acid derivatives, a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol is often employed. ekb.eg The separated components are detected as they exit the column, typically by a UV detector set at a wavelength where the analyte absorbs strongly. The retention time and peak area are used to identify and quantify the compound, respectively. Method validation according to ICH guidelines ensures the reliability of the analytical results. ich.orgeuropa.eu

Table 3: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Description |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Purpose | Purity determination and impurity quantification. |

Computational and Theoretical Studies of 4 Acetamido 2 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for examining the electronic and geometric characteristics of 4-Acetamido-2-fluorobenzoic acid.

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. researchgate.net DFT calculations, often employing basis sets like 6-311+G and 6-311++G, can determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties. nih.gov For derivatives of acetamide (B32628), DFT has been used to study their local reactivity, providing insights into bond formation mechanisms with biological molecules like amino acids. nih.gov

In the context of substituted benzoic acids, DFT calculations have been successfully applied to explore the stability and electronic properties of various isomers. researchgate.net For instance, studies on similar molecules have shown that the planar structure of the system is often preserved even after geometric optimization. researchgate.net The stability of different conformers can be assessed by calculating their cohesive and formation energies. researchgate.net Furthermore, Bader charge analysis, a method based on DFT, can be used to understand the charge distribution within the molecule, which is influenced by the electronegativity of the constituent atoms. researchgate.net

While direct DFT studies on this compound are not extensively reported in the literature, the principles from studies on related acetamide and benzoic acid derivatives suggest that such calculations would be invaluable. nih.govnih.gov They would allow for a detailed mapping of the electron density, identification of the most stable geometric configuration, and an understanding of how the acetamido and fluoro substituents influence the electronic environment of the benzoic acid core.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter; a larger gap implies higher stability and lower reactivity. science.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energies of these orbitals and their gap can be calculated using DFT methods, such as B3LYP, in conjunction with appropriate basis sets. researchgate.net These calculations are instrumental in predicting how a molecule will interact with other species. For many organic molecules, the HOMO-LUMO gap is a critical factor in determining their optical and electronic properties. researchgate.net

For derivatives of benzoic acid, HOMO-LUMO analysis has shown that charge transfer can occur within the molecule, influencing its reactivity. nih.gov In the case of this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The electron-donating acetamido group and the electron-withdrawing fluoro and carboxylic acid groups would significantly influence the energies and localizations of these frontier orbitals.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Chloro-6-fluorobenzoic acid | -7.2 | -1.5 | 5.7 |

| 3,4-Dichlorobenzoic acid | -7.4 | -2.1 | 5.3 |

This table provides examples of HOMO-LUMO data for similar halogenated benzoic acids to illustrate the typical energy ranges and gaps that might be expected for this compound based on DFT calculations. nih.gov

Conformational Analysis and Isomer Stability

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the relative stability of its different conformations or isomers. Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers.

For substituted benzoic acids, conformational analysis can reveal the preferred orientations of the substituent groups relative to the benzene (B151609) ring and each other. For example, in 2-fluorobenzoic acid, DFT calculations have identified four conformers, with the relative stabilities being influenced by intramolecular interactions such as hydrogen bonding. iucr.org The presence of different substituents, as in this compound, would introduce additional rotational bonds, leading to a more complex conformational landscape.

The stability of different isomers and conformers is determined by their relative energies, which can be calculated with high accuracy using quantum chemical methods. These calculations can also predict the energy barriers for interconversion between different conformers. Understanding the conformational preferences of this compound is critical for predicting how it might bind to a biological target, as only specific conformations may fit into a receptor's binding site.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon the foundation of quantum chemical calculations to predict how a molecule might behave in a biological environment. These methods are particularly valuable in drug discovery for identifying potential drug candidates and optimizing their properties.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in establishing these relationships by correlating molecular descriptors with observed activity. uantwerpen.be

Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are built to predict the activity of new compounds based on their structural features. frontiersin.orgresearchgate.net These models can provide insights into which parts of a molecule are important for its activity and can guide the design of more potent analogs. nih.gov For a series of related compounds, computational SAR can help identify the key steric, electronic, and hydrophobic properties that contribute to their biological effects. pensoft.net

While specific SAR studies on this compound are not widely published, a hypothetical study would involve synthesizing and testing a series of derivatives with modifications at various positions. The resulting data could then be used to build a QSAR model, which would help in understanding the role of the acetamido, fluoro, and carboxylic acid groups in the molecule's activity and in designing new compounds with improved properties.

Molecular Docking for Ligand-Target Interactions (Methodology Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's action. nih.gov

The general workflow of a molecular docking study involves several key steps:

Preparation of the Target and Ligand: The three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the target. nih.gov

Conformational Sampling: The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to evaluate the fitness of each generated pose. These functions estimate the binding affinity by considering factors such as intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and the internal energy of the ligand. nih.gov

Analysis of Results: The top-ranked poses are analyzed to understand the key interactions between the ligand and the target. This information is crucial for optimizing the ligand's structure to improve its binding affinity and selectivity.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic features of molecules, offering insights that complement and guide experimental work. By employing methods like Density Functional Theory (DFT), it is possible to estimate the vibrational and nuclear magnetic resonance spectra of this compound.

Computational Prediction of Vibrational Spectra (IR, Raman)

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are a standard method for predicting vibrational spectra. researchgate.netmdpi.com These calculations can determine the harmonic vibrational frequencies, which are typically scaled to correct for anharmonicity and other systematic errors. nih.gov

Expected Characteristic Vibrational Frequencies: The primary vibrational modes of interest for this compound would include:

O-H Stretch: The carboxylic acid O-H stretching vibration is typically observed as a broad band in the IR spectrum, often in the range of 3300-2500 cm⁻¹, characteristic of hydrogen-bonded dimers in the solid state.

N-H Stretch: The N-H stretching vibration of the secondary amide (acetamido group) is expected to appear in the region of 3300-3100 cm⁻¹.

C=O Stretches: The molecule has two carbonyl groups. The carboxylic acid C=O stretch is anticipated around 1700-1680 cm⁻¹ for the dimeric form. The amide C=O stretch (Amide I band) is expected in the range of 1680-1630 cm⁻¹.

C-F Stretch: The C-F stretching vibration is typically strong in the IR spectrum and is expected to be found in the 1250-1020 cm⁻¹ region.

Aromatic C-C Stretches: These vibrations within the benzene ring typically occur in the 1600-1400 cm⁻¹ region. mdpi.com

A predictive table of these key vibrational frequencies is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (dimer) | ~2500-3300 (broad) | Carboxylic Acid |

| N-H Stretch | ~3100-3300 | Acetamido |

| C-H Stretch (aromatic) | ~3000-3100 | Benzene Ring |

| C-H Stretch (methyl) | ~2900-3000 | Acetamido |

| C=O Stretch (acid) | ~1680-1700 | Carboxylic Acid |

| C=O Stretch (amide) | ~1650-1680 | Acetamido |

| C-C Stretch (ring) | ~1400-1600 | Benzene Ring |

| C-F Stretch | ~1100-1200 | Fluoro |

Note: These values are estimations based on typical ranges for the respective functional groups and data from computationally studied analogous compounds.

Computational Prediction of NMR Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become a reliable tool for structure elucidation. nih.gov While a specific GIAO calculation for this compound is not published, expected chemical shifts can be inferred from experimental data of similar structures and established substituent effects.

Predicted ¹H NMR Shifts:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 12-13 ppm, and may be solvent-dependent. rsc.org

Amide Proton (-NH-): The chemical shift of the amide proton is also variable and dependent on solvent and concentration, but it is typically found between 8-10 ppm.

Aromatic Protons: The three protons on the benzene ring will be influenced by the directing effects of the fluoro, acetamido, and carboxyl groups. The fluorine atom at position 2 and the carboxylic acid at position 1 will strongly deshield the proton at position 3. The acetamido group at position 4 will have a more shielding effect on the proton at position 5. The proton at position 6 will be influenced by both the ortho-fluoro and meta-acetamido groups.

Methyl Protons (-CH₃): The methyl protons of the acetamido group are expected to appear as a sharp singlet around 2.1-2.3 ppm.

Predicted ¹³C NMR Shifts:

Carboxyl Carbon (-COOH): Expected to be in the range of 165-170 ppm. rsc.org

Amide Carbonyl Carbon (-C=O): Typically appears around 168-172 ppm.

Aromatic Carbons: The carbon attached to the fluorine (C-2) will show a large chemical shift and a strong C-F coupling. The carbons attached to the other substituents (C-1, C-4) will also be significantly shifted. The shifts of the other aromatic carbons (C-3, C-5, C-6) will be determined by the combined inductive and resonance effects of the substituents.

Methyl Carbon (-CH₃): Expected around 24-25 ppm.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 12.0 - 13.0 | 166 - 169 |

| -NHCOCH₃ | 8.5 - 9.5 | 169 - 171 |

| -NHCOCH₃ | 2.1 - 2.3 | 24 - 25 |

| Aromatic H-3 | ~8.0 - 8.2 | ~115 - 118 (with C-F coupling) |

| Aromatic H-5 | ~7.5 - 7.7 | ~118 - 121 |

| Aromatic H-6 | ~7.8 - 8.0 | ~125 - 128 |

| Aromatic C-1 | - | ~128 - 131 |

| Aromatic C-2 | - | ~160 - 163 (with C-F coupling) |

| Aromatic C-4 | - | ~140 - 143 |

Note: These are estimated chemical shifts based on data from analogous compounds like 2- and 4-fluorobenzoic acid and general substituent effects. rsc.orgchemicalbook.com Actual values can vary with solvent and experimental conditions.

Electronic Properties and Reactivity Prediction

Influence of Fluorine and Acetamido Groups on Electronic Properties

The electronic properties of the benzene ring are significantly modified by the attached fluorine and acetamido groups.

Fluorine Group: Fluorine is the most electronegative element, and as a substituent, it exerts a powerful electron-withdrawing inductive effect (-I). libretexts.org This effect involves pulling electron density away from the aromatic ring through the sigma bond, which deactivates the ring towards electrophilic attack. Although fluorine also possesses lone pairs that can participate in resonance donation (+R), its -I effect is generally dominant in influencing the acidity of benzoic acids.

Inductive and Resonance Effects on Acidity

The acidity of a substituted benzoic acid is determined by the ability of the substituents to stabilize the negative charge of the carboxylate anion formed upon deprotonation. libretexts.org

Inductive Effect (-I): Electron-withdrawing groups stabilize the carboxylate anion through the sigma bond network, dispersing the negative charge and thereby increasing the acidity of the parent acid. pharmaguideline.com In this molecule, the fluorine atom at the ortho position exerts a very strong -I effect due to its high electronegativity and proximity to the carboxylic group. This effect significantly stabilizes the conjugate base and strongly increases acidity. libretexts.org The acetamido group also has a -I effect, which further contributes to anion stabilization.

Resonance Effect (+R): Electron-donating resonance effects generally destabilize the carboxylate anion by increasing electron density near the negative charge, which decreases acidity. The acetamido group at the para position exerts a +R effect, which would tend to decrease the acidity of the molecule.

The Ortho Effect: It is a well-documented phenomenon that most ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. researchgate.net This is often attributed to a combination of electronic effects and steric hindrance. The ortho substituent can force the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance disrupts the delocalization of electrons between the ring and the carboxyl group, which in turn increases the acidity. nih.gov

In this compound, the acidity is a result of these competing factors. The powerful acid-strengthening contributions from the ortho-fluoro group's -I effect and the general ortho effect are expected to dominate over the acid-weakening +R effect from the para-acetamido group. Therefore, this compound is predicted to be a significantly stronger acid than benzoic acid.

Applications of 4 Acetamido 2 Fluorobenzoic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Precursor and Building Block in Organic Synthesis

The strategic placement of functional groups on the aromatic ring of 4-acetamido-2-fluorobenzoic acid makes it a valuable precursor and building block in organic synthesis. The presence of the fluorine atom, in particular, can significantly influence the properties of the resulting molecules.

Synthesis of Fluorinated Aromatic Intermediates

Fluorinated aromatic compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. beilstein-journals.org this compound serves as a readily available starting material for the synthesis of a variety of fluorinated aromatic intermediates. innospk.com The carboxylic acid and acetamido groups can be chemically modified or used to direct further substitutions on the aromatic ring, allowing for the creation of a diverse library of fluorinated compounds. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, while the acetamido group can be hydrolyzed to the corresponding amine, which can then participate in a wide range of chemical transformations.

Scaffold for Complex Molecular Architectures

The rigid structure and multiple functionalization points of this compound make it an excellent scaffold for the construction of complex molecular architectures. nih.gov A notable example is its use in the synthesis of 4-acetamido-5-(biphenyl-4-ylcarboxamido)-2-fluorobenzoic acid . nih.gov In this complex molecule, the core structure of this compound is further elaborated with a biphenylcarboxamido group, demonstrating its utility in building intricate, multi-component systems. This ability to serve as a foundation for more complex structures is crucial in the development of new therapeutic agents and functional materials where precise spatial arrangement of different molecular fragments is required.

Applications in Radiochemistry and Positron Emission Tomography (PET)

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling the non-invasive visualization and quantification of biological processes in vivo. The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into biologically active molecules is a key strategy in the design of PET tracers.

Incorporation of Fluorine-18 for Radiotracer Development

While specific examples of the radiosynthesis of ¹⁸F-labeled this compound are not yet prevalent in the literature, its structure makes it a promising candidate for such labeling. The development of novel PET tracers often involves the labeling of molecules that can target specific biological pathways or receptors. The structural motifs present in this compound could be incorporated into larger molecules designed for this purpose. The existing fluorine atom could potentially be replaced with ¹⁸F through nucleophilic substitution reactions, a common strategy in ¹⁸F radiochemistry.

Radiosynthesis Protocols

The radiosynthesis of ¹⁸F-labeled compounds typically involves the reaction of a precursor molecule with a source of [¹⁸F]fluoride. nih.govnih.gov For a molecule like this compound, a potential radiosynthesis protocol could involve the nucleophilic substitution of a suitable leaving group (e.g., a nitro or trimethylammonium group) at the 2-position of a precursor molecule with [¹⁸F]fluoride. nih.gov The reaction is typically carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2, to enhance the reactivity of the fluoride (B91410) ion. nih.gov The resulting ¹⁸F-labeled this compound would then be purified using techniques like high-performance liquid chromatography (HPLC) before its potential use as a PET tracer. nih.gov

Development of Specialty Chemicals

The unique combination of functional groups in this compound also positions it as a valuable component in the development of specialty chemicals with tailored properties.

Fluorinated compounds, in general, find applications in the synthesis of advanced polymers and materials with enhanced thermal stability and chemical resistance. innospk.com The presence of the fluorine atom in this compound can be exploited to create polymers with desirable characteristics. Furthermore, its derivatives could serve as specialty chemicals in various industrial applications, including as additives, coatings, or components in electronic materials. The ability to fine-tune the properties of the final product by modifying the carboxylic acid and acetamido groups adds to its versatility in this area.

Material Science Applications

In the field of materials science, this compound and related compounds serve as important components in the creation of advanced functional materials.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to modern display technologies. The molecular structure of liquid crystal materials typically consists of a rigid core and a flexible tail. Benzoic acids are a common class of compounds used as building blocks for the rigid core of liquid crystal molecules. tcichemicals.comspectrumchemical.com

The introduction of fluorine atoms into the structure of liquid crystal components is a known strategy to improve their physical properties. tcichemicals.com Fluorination can influence factors such as viscosity, response speed, and dielectric anisotropy. tcichemicals.comresearchgate.net Therefore, fluorinated benzoic acids are valuable building blocks in the synthesis of new liquid crystal materials for next-generation high-resolution displays. spectrumchemical.comtcichemicals.com

Perovskite solar cells (PSCs) are a promising photovoltaic technology due to their high power conversion efficiency. rsc.org However, their long-term stability remains a key challenge for commercialization. bohrium.comelsevierpure.comntu.edu.tw One effective strategy to improve both the efficiency and stability of PSCs is the use of additives in the perovskite precursor solution. rsc.orgbohrium.comperovskite-info.com

Fluorinated benzoic acids have been successfully used as additives to enhance the quality of the perovskite film. bohrium.comelsevierpure.comntu.edu.tw These additives can interact with the perovskite precursors, chelating to lead ions and forming hydrogen bonds. bohrium.comelsevierpure.comntu.edu.tw These interactions increase the activation energy for the nucleation of perovskite crystals, which leads to the formation of larger crystal grains and fewer defects. bohrium.comelsevierpure.comntu.edu.tw This improved film quality reduces non-radiative recombination and enhances the electronic properties of the solar cell. perovskite-info.com

For example, a study comparing different fluorinated benzoic acids as additives in methylammonium (B1206745) lead iodide (MAPbI₃) based PSCs showed significant improvements in performance and stability.

Effect of Fluorinated Benzoic Acid Additives on Perovskite Solar Cell Performance

| Additive | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| Pristine (no additive) | 18.53% | bohrium.comntu.edu.tw |

| Benzoic Acid (0F-B) | 18.80% | bohrium.comntu.edu.tw |

| 4-Fluorobenzoic Acid (1F-B) | 19.25% | bohrium.comntu.edu.tw |

As shown in the table, the addition of fluorinated benzoic acids leads to a progressive increase in power conversion efficiency. bohrium.comntu.edu.tw Notably, the device with the 5F-B additive also demonstrated significantly improved long-term stability under humidity, thermal stress, and continuous light illumination. bohrium.comntu.edu.tw